molecular formula C11H22N2O3 B13889341 tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate

tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate

Cat. No.: B13889341
M. Wt: 230.30 g/mol
InChI Key: YZAVHXISGAJTSH-DJLDLDEBSA-N
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Description

tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a hydroxy group attached to a cyclohexyl ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and a cyclohexylamine derivative under specific reaction conditions, such as the presence of a base and a solvent .

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may also be used in the study of enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, this compound is used as an intermediate in the synthesis of drugs.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It may also be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate is unique due to its specific stereochemistry and the presence of both amino and hydroxy groups on the cyclohexyl ring. This combination of functional groups and stereochemistry can lead to unique reactivity and binding properties, making it valuable in various applications .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(12)5-9(14)6-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)/t7-,8+,9+/m0/s1

InChI Key

YZAVHXISGAJTSH-DJLDLDEBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H](C1)O)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC(C1)O)N

Origin of Product

United States

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